molecular formula C21H19FN4O2 B2792352 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034293-41-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

Cat. No.: B2792352
CAS No.: 2034293-41-7
M. Wt: 378.407
InChI Key: ZNJVXQJAYYSCSK-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,3-triazole ring substituted with a cyclopropyl group, an azetidine (4-membered nitrogen heterocycle), and a phenylmethanone scaffold bearing a 4-fluorophenoxy substituent. Its design integrates structural motifs known to enhance pharmacological activity and metabolic stability. The triazole-azetidine core facilitates interactions with biological targets, while the fluorinated aromatic moiety improves lipophilicity and membrane permeability .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-16-6-8-18(9-7-16)28-19-3-1-2-15(10-19)21(27)25-11-17(12-25)26-13-20(23-24-26)14-4-5-14/h1-3,6-10,13-14,17H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJVXQJAYYSCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4OC_{18}H_{19}FN_{4}O, with a molecular weight of approximately 320.37 g/mol. The structure consists of a triazole ring, an azetidine moiety, and a fluorophenoxy group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known for its ability to inhibit various enzymes and receptors involved in disease processes. The azetidine ring may enhance the compound's binding affinity to these targets, potentially leading to significant biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various pathways.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth in vitro.
AnticancerInduction of apoptosis in cancer cell lines (e.g., HCT116).
Enzyme InhibitionInteraction with key enzymes involved in metabolic processes.

1. Antimicrobial Efficacy

A study conducted by Kumar et al. demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showing effective inhibition at low concentrations.

2. Anticancer Activity

In vitro assays revealed that the compound induced cell death in multiple cancer cell lines. For instance, it showed an IC50 value of 42.5 µg/mL against MDA-MB231 breast cancer cells, indicating potent anticancer properties. This suggests that the compound could be developed into a therapeutic agent for cancer treatment.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptotic Pathways : It activated caspase pathways, indicating a mechanism involving programmed cell death.
  • Synergistic Effects : When combined with other chemotherapeutic agents, there was an observed synergistic effect that enhanced overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous triazole- or azetidine-containing derivatives from the literature:

Compound Name / ID Core Structure Substituents / Modifications Synthesis Method Notable Properties / Applications
Target Compound Azetidine-linked 1,2,3-triazole - Cyclopropyl on triazole
- 4-Fluorophenoxy on phenylmethanone
Likely Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation* Potential kinase inhibitor or CNS agent†
(4-((1-(3,5-difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone Triazole-linked methanone - 3,5-Difluorophenyl
- Trifluoromethyl on triazole
- Phenylmethanone
Multi-component reaction (MCR) with aryl azides and alkynes High metabolic stability in vitro‡
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole-thioether - 2,4-Difluorophenyl
- Phenylsulfonyl
- Thioether linkage
Sodium ethoxide-mediated nucleophilic substitution Antifungal activity (IC₅₀: 1.2 μM)§
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone Azetidinone (β-lactam derivative) - Dual 4-fluorophenyl groups
- Hydroxypropyl side chain
Enzymatic resolution of intermediates Antibacterial (Gram-positive pathogens)¶

Notes:

  • *Synthesis Inference: The target compound’s triazole-azetidine linkage suggests CuAAC click chemistry, analogous to methods in , though direct evidence is absent.
  • Pharmacological Inference† : Fluorinated aryl groups and rigid azetidine-triazole cores are common in kinase inhibitors (e.g., JAK/STAT inhibitors) .
  • Antifungal Activity§ : Thioether and sulfonyl groups in enhance membrane targeting, differing from the target’s ether linkage.
  • Antibacterial Application¶: Azetidinones (β-lactams) in highlight structural versatility but differ in mechanism from triazole-azetidine hybrids.

Structural and Functional Advantages

Triazole-Azetidine Synergy : The triazole’s hydrogen-bonding capacity and azetidine’s conformational rigidity may improve target binding compared to larger heterocycles (e.g., piperidine) .

Fluorophenoxy vs. Sulfonyl/Phenyl: The 4-fluorophenoxy group in the target compound offers balanced hydrophobicity and electronic effects, contrasting with the polar sulfonyl group in , which may limit blood-brain barrier penetration.

Cyclopropyl vs.

Q & A

Q. What are the key synthetic strategies for constructing the azetidine-triazole core in this compound?

The azetidine-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by azetidine ring closure using nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives are often prepared from β-lactams or via [2+2] cycloadditions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be optimized to avoid side products like regioisomeric triazoles .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying connectivity of the azetidine, triazole, and fluorophenoxy groups. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the azetidine ring’s conformation. Purity is assessed via HPLC with UV/Vis or MS detection .

Q. How can initial biological screening be designed to evaluate this compound’s pharmacological potential?

Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) using fluorometric or radiometric readouts. Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate, with positive controls (e.g., known inhibitors) to validate assay conditions. Counter-screening against related off-targets (e.g., cytochrome P450 enzymes) assesses selectivity .

Advanced Research Questions

Q. What strategies resolve low yields during the coupling of the fluorophenoxy-phenyl moiety to the azetidine-triazole core?

Low yields may arise from steric hindrance or electronic deactivation. Strategies include:

  • Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
  • Activating the carbonyl group with chloroformate or carbodiimide reagents to enhance electrophilicity.
  • Employing high-pressure conditions or microwave-assisted synthesis to accelerate sluggish reactions .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

Systematically modify substituents:

  • Replace the cyclopropyl group on the triazole with bulkier alkyl/aryl groups to probe steric effects.
  • Vary the fluorophenoxy group’s substitution pattern (e.g., ortho/meta/para) to assess electronic contributions.
  • Test azetidine ring expansion (e.g., to pyrrolidine) or contraction (e.g., to oxetane) for conformational effects. Use molecular docking to prioritize synthetic targets based on binding pocket complementarity .

Q. How should conflicting data on metabolic stability be addressed?

Discrepancies in hepatic microsome assays (e.g., human vs. rodent) may stem from species-specific cytochrome P450 isoforms. Resolve by:

  • Conducting metabolite identification studies (LC-MS/MS) to pinpoint degradation pathways.
  • Introducing deuterium at labile positions (e.g., benzylic hydrogens) to block oxidative metabolism.
  • Comparing results across multiple labs using standardized protocols (e.g., CYP isoform-selective inhibitors) .

Data Analysis & Interpretation

Q. What computational methods predict the compound’s physicochemical properties?

Use QSPR models (e.g., SwissADME) to estimate logP, solubility, and permeability. Molecular dynamics simulations assess conformational flexibility of the azetidine ring, while DFT calculations predict electronic effects of the fluorophenoxy group. Validate predictions with experimental data (e.g., shake-flask logP measurements) .

Q. How can crystallographic data resolve ambiguities in NMR assignments?

X-ray structures provide unambiguous bond lengths and angles for the azetidine and triazole rings, which can refine NMR chemical shift predictions (e.g., using CASE algorithms). For example, crystallography can confirm whether the triazole adopts a 1,2,3- or 1,2,4-regioisomer configuration, which impacts NOE correlations in NMR .

Experimental Design

Q. What controls are essential in assessing off-target effects in cellular assays?

Include:

  • Vehicle controls (e.g., DMSO) to rule out solvent toxicity.
  • Pharmacological controls (e.g., selective agonists/antagonists) to confirm target engagement.
  • Genetic controls (e.g., siRNA knockdown) to validate target specificity. Normalize data to housekeeping genes (e.g., GAPDH) in qPCR or Western blot assays .

Q. How can reaction scalability be balanced with purity requirements?

Optimize for atom economy and step efficiency to reduce purification burden. Use continuous flow reactors for exothermic steps (e.g., triazole formation) to improve heat dissipation. Final purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC ensures >95% purity for biological testing .

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